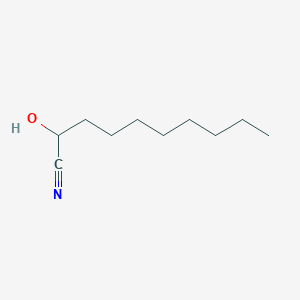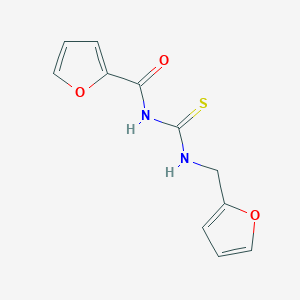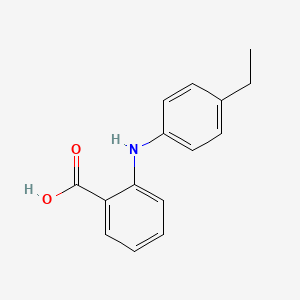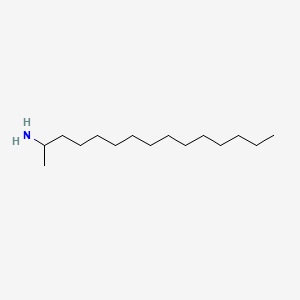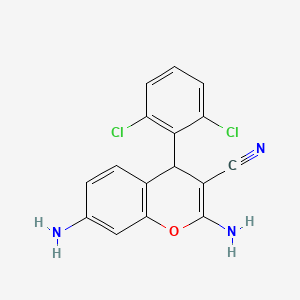
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of amino groups at positions 2 and 7, a dichlorophenyl group at position 4, and a carbonitrile group at position 3 of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.
Major Products
Oxidation: Nitro derivatives of the chromene compound.
Reduction: Amine derivatives of the chromene compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic effects on cancer cell lines, showing potential as an antitumor agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets to exert its biological effects. The compound has been shown to inhibit mitosis and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the dichlorophenyl group enhances its lipophilicity, allowing it to effectively penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile: Known for its antiproliferative activity.
2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Exhibits cytotoxic and apoptotic effects on various cancer cell lines.
3-Amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-3-carbonitrile: Another chromene derivative with significant antitumor activity.
Uniqueness
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile stands out due to the specific substitution pattern on the chromene ring, which contributes to its unique biological activity and potential therapeutic applications. The presence of both amino and dichlorophenyl groups enhances its ability to interact with biological targets and exhibit potent antitumor effects.
Properties
Molecular Formula |
C16H11Cl2N3O |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11Cl2N3O/c17-11-2-1-3-12(18)15(11)14-9-5-4-8(20)6-13(9)22-16(21)10(14)7-19/h1-6,14H,20-21H2 |
InChI Key |
SQNVSKVIMSIOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


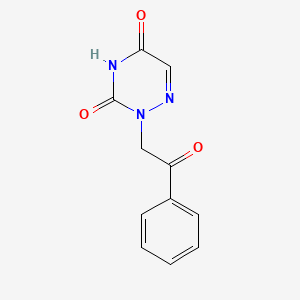
![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)

![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)


![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
